2-Ethylhexanamide
Overview
Description
2-Ethylhexanamide is an organic compound with the molecular formula C8H17NO . It is an amide derivative of 2-ethylhexanoic acid and is known for its versatile applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
2-Ethylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reactant in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used as a surface modifier and in the production of specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethylhexanamide, also known as Ethylbutylacetamide, is a chemical compound with the molecular formula C8H17NO . The primary target of this compound is the human cytosolic carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving carbonic anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate. By inhibiting carbonic anhydrase 2, this compound can potentially disrupt these processes .
Biochemical Analysis
Biochemical Properties
2-Ethylhexanamide plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amide hydrolases, which catalyze the hydrolysis of amide bonds. This interaction is crucial for the breakdown and metabolism of this compound in biological systems. Additionally, this compound can interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the regulation of gene expression. By modulating these pathways, this compound can alter cellular metabolism and impact cell function. For instance, it may influence the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, this compound may inhibit the activity of certain hydrolases, leading to an accumulation of substrates and subsequent changes in metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects. These effects may include disruptions in metabolic pathways, alterations in gene expression, and potential toxicity to specific organs or tissues. It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of this compound in research and industrial applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by amide hydrolases, which catalyze the hydrolysis of the amide bond, resulting in the formation of corresponding carboxylic acids and amines. These metabolites can then enter various metabolic pathways, including the citric acid cycle and amino acid metabolism. The interaction of this compound with specific enzymes and cofactors can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transport proteins. These proteins help in the movement of this compound across cellular membranes and its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanamide can be synthesized from 2-ethylhexanoic acid through a reaction with ammonia or an amine. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-ethylhexanoic acid with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as benzene, and the product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-Ethylhexanonitrile or 2-ethylhexanoic acid.
Reduction: 2-Ethylhexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Comparison with Similar Compounds
2-Ethylhexanoic acid: The parent acid from which 2-ethylhexanamide is derived.
2-Ethylhexylamine: A reduction product of this compound.
Hexanamide: A structurally similar compound with a different alkyl group
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-ethylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORVOQOIHISPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316328 | |
Record name | 2-Ethylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-92-5 | |
Record name | 2-Ethylhexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4164-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylbutylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC22500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Ethylhexanamide?
A1: this compound, also known as Ethylbutylacetamide, has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. [] While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in infrared (IR) spectroscopy for amide N-H and C=O bonds.
Q2: How does this compound behave in mixtures with other substances?
A2: Research indicates that this compound, often employed as a stationary phase in gas chromatography, exhibits predictable interactions with various solutes. Its activity coefficients in mixtures with other solvents like N,N-dibutyl-2,2-dimethylbutanamide or dodecanol can be accurately predicted using thermodynamic models like the Wilson equation. [] This predictability is valuable in analytical chemistry for separating and analyzing complex mixtures.
Q3: Are there any studies on the complexation abilities of this compound with metal ions?
A3: Yes, studies have shown that N,N-dihexyl-2-ethylhexanamide (DH2EHA), a derivative of this compound, exhibits high selectivity for Uranium (VI) over rare earth elements. [] This selectivity is attributed to the specific coordination environment provided by DH2EHA and highlights the potential of these types of compounds in nuclear waste treatment and resource recovery.
Q4: What are the applications of this compound in material science?
A4: Research has explored the use of polymers containing this compound units, specifically focusing on their secondary structure. For example, cis-poly(N-propargyl-2-ethylhexanamide) forms a unique helical structure stabilized by intramolecular hydrogen bonding between the pendant amide groups. [] This helical arrangement, confirmed through various spectroscopic techniques and theoretical calculations, suggests potential applications in materials requiring specific chiral properties or self-assembling capabilities.
Q5: How is this compound utilized in the pharmaceutical field?
A5: While this compound itself might not possess direct pharmaceutical activity, it serves as a valuable building block in medicinal chemistry. For instance, it's used in the synthesis of compounds with potential antiepileptic activity, like derivatives of Valpromide. [] By studying the structure-pharmacokinetic relationships of these derivatives, researchers aim to develop more effective and safer antiepileptic drugs.
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